molecular formula C11H9BrN2O B1611587 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone CAS No. 24155-30-4

1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone

Cat. No.: B1611587
CAS No.: 24155-30-4
M. Wt: 265.11 g/mol
InChI Key: YTZCOVPVCBETSO-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone is an organic compound that features a bromophenyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone typically involves the reaction of 4-bromobenzaldehyde with imidazole in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. Common bases used in this reaction include potassium carbonate and sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The bromophenyl group can also participate in hydrophobic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone
  • 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone
  • 1-(4-methylphenyl)-2-(1H-imidazol-1-yl)ethanone

Uniqueness

1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the creation of a wide range of derivatives with diverse properties .

Properties

IUPAC Name

1-(4-bromophenyl)-2-imidazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZCOVPVCBETSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534525
Record name 1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24155-30-4
Record name 1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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